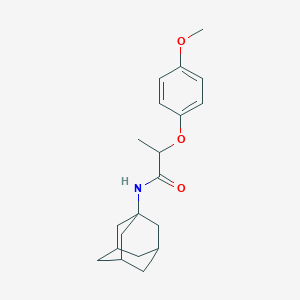![molecular formula C24H28N2O3S2 B4609410 12,12-dimethyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B4609410.png)
12,12-dimethyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
概要
説明
12,12-dimethyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure. This compound features multiple functional groups, including ether, thioether, and diazatricyclic systems, making it a subject of interest in various fields of chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 12,12-dimethyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the propan-2-yloxyphenyl and methylsulfanyl groups. Key steps include:
Formation of the Tricyclic Core: This involves cyclization reactions under controlled conditions, often using catalysts to facilitate the formation of the tricyclic system.
Introduction of Functional Groups: The propan-2-yloxyphenyl group is introduced via etherification reactions, while the methylsulfanyl group is added through thiolation reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
12,12-dimethyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Sulfoxides and Sulfones: From oxidation of the thioether group.
Alcohols: From reduction of the carbonyl group.
Substituted Derivatives: From nucleophilic substitution reactions.
科学的研究の応用
12,12-dimethyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has diverse applications in scientific research:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 12,12-dimethyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. Key pathways include:
Enzyme Inhibition: The compound can inhibit enzymes involved in metabolic pathways, affecting cellular processes.
Receptor Binding: It can bind to specific receptors, altering signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
12,12-dimethyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one: A closely related compound with a similar structure but different functional groups.
12,12-dimethyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-ol: Another related compound with a hydroxyl group instead of a carbonyl group.
Uniqueness
The uniqueness of 12,12-dimethyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical properties and biological activities.
特性
IUPAC Name |
12,12-dimethyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S2/c1-6-11-26-22(27)20-18-12-24(4,5)28-13-19(18)31-21(20)25-23(26)30-14-16-7-9-17(10-8-16)29-15(2)3/h6-10,15H,1,11-14H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMRGTWAIWBYEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CSC2=NC3=C(C4=C(S3)COC(C4)(C)C)C(=O)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Bromo-2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4609334.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-isopropylbenzyl)piperazine](/img/structure/B4609342.png)

![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide](/img/structure/B4609360.png)
![(2E)-3-{[2-(propan-2-yl)phenyl]amino}-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B4609361.png)
![3a-(4-methylphenyl)-3,3a,4,9-tetrahydropyrrolo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4609366.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4609379.png)
![N-(2,5-dichlorophenyl)-2-[3-(hydrazinylcarbonyl)piperidin-1-yl]acetamide](/img/structure/B4609381.png)
![2-{[2-(4-chlorophenoxy)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B4609390.png)
![3-BENZYL-2-(METHYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE](/img/structure/B4609415.png)
![2-chloro-N-(2-isopropyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4609418.png)
![4-chloro-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B4609424.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(4-methyl-1-piperidinyl)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4609426.png)

